Sulfosuccinic acid

概要

説明

Sulfosuccinic acid is a type of anionic surfactant that has been widely used as a mild cleanser . It is the sodium salt of alkyl ester of sulfosuccinic acid . It is also used in the cosmetic industry to improve the mildness of personal care products . Sulfosuccinic acid is a detergent composition that has been shown to have antioxidative properties and is biocompatible .

Synthesis Analysis

Sulfosuccinic acid can be synthesized by esterification of unsaturated fatty alcohols (Oleyl alcohol), which are special and can only be obtained from natural sources, with maleic anhydride followed by sulfonation of sodium bisulphate and neutralized with sodium hydroxide solution .

Molecular Structure Analysis

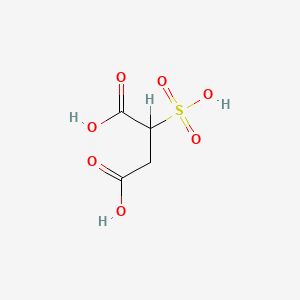

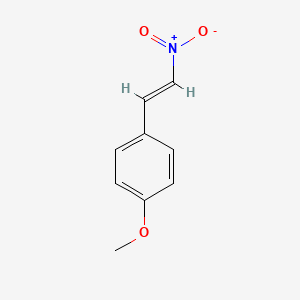

The molecular formula of Sulfosuccinic acid is C4H6O7S . Its average mass is 198.151 Da and its monoisotopic mass is 197.983429 Da .

Chemical Reactions Analysis

Sulfosuccinic acid has been used as a crosslinking agent in the formulation and characterization of polyvinyl alcohol (PVA) membranes . The crosslinking reactions occur between the free base hydroxyls of the polymer base and the crosslinking agent functional groups, causing the reduction in water solubility of the polymer, increasing polymer rigidity and chemical stability .

Physical And Chemical Properties Analysis

Sulfosuccinic acid is a viscous liquid with a concentration of 70 wt. % in H2O . Its refractive index is 1.449 and its density is 1.438 g/mL at 25 °C . It has a boiling point of 140 °C (1013 hPa) and a density of 1.46 g/cm3 (20 °C) .

科学的研究の応用

Proton Exchange Membranes for Electrochemical Energy

Sulfosuccinic acid is utilized in the development of sustainable proton exchange membranes (PEMs) for electrochemical energy applications. These PEMs are crucial components in fuel cells and electrolyzers. By crosslinking cellulose nanocrystals with sulfosuccinic acid, researchers have improved the mechanical robustness, water stability, and proton conductivity of these membranes. This innovation offers a low-cost and environmentally friendly alternative to conventional perfluorosulfonic acid ionomers .

Surfactants in Personal Care Products

As a mild surfactant, sulfosuccinic acid derivatives, particularly sulfosuccinates, are extensively used in the cosmetic industry. They improve the mildness of personal care products, such as shampoos and cleansers, due to their excellent foaming, wetting, emulsifying, and solubilizing properties. Their biodegradability and low critical micelle concentration make them a preferred choice for skin-friendly formulations .

Textile Industry Applications

In the textile industry, sulfosuccinic acid is employed for its strong wetting and emulsifying properties. It aids in the processing of fibers and fabrics, enhancing dye uptake and improving the finish of the textile products. Its use in this field is driven by the need for high-performance and cost-effective processing aids .

Polymer and Coatings Industry

Sulfosuccinic acid finds applications in the polymers and coatings industry due to its ability to act as a plasticizer and stabilizer. It helps in improving the flow properties of polymers and enhances the adhesion of coatings. This compound is also used in the synthesis of biodegradable polymers, contributing to the development of sustainable materials .

Agriculture Industry

In agriculture, sulfosuccinic acid-based surfactants are used to improve the efficacy of pesticides and herbicides. They enhance the spreading and penetration of agrochemicals on plant surfaces, leading to better crop protection and yield. The surfactants’ biodegradability is also beneficial in reducing environmental impact .

Leather Processing

The leather industry utilizes sulfosuccinic acid for its tanning and dyeing processes. It acts as a dispersing agent, ensuring even distribution of tanning agents and dyes, resulting in uniform and high-quality leather products .

Printing Industry

Sulfosuccinic acid is used in the printing industry as a component of ink formulations. It improves the wetting and dispersion of pigments, leading to sharper and more vibrant prints. Its role in inkjet inks is particularly significant, where fast drying and color intensity are essential .

Electrochemical Sensor Development

Recent research has explored the use of sulfosuccinic acid in the development of electrochemical sensors. These sensors can detect various substances with high sensitivity and selectivity, making them valuable tools in environmental monitoring and medical diagnostics .

Safety and Hazards

将来の方向性

作用機序

Target of Action

Sulfosuccinic acid, also known as dioctyl sulfosuccinate or DOSS, is primarily used as a surfactant . Its primary targets are the lipid membranes of cells, where it reduces surface tension and facilitates the interaction of water and lipids .

Mode of Action

Sulfosuccinic acid acts as an anionic surfactant . It reduces the surface tension of the stool, allowing more intestinal water and fat to combine with the stool . This action softens the stool and decreases the strain and discomfort associated with constipation .

Biochemical Pathways

The biochemical pathways affected by sulfosuccinic acid are primarily related to its surfactant properties. It interacts with lipid membranes, altering their properties and facilitating the interaction of water and lipids .

Pharmacokinetics

As a surfactant, it is primarily used topically or rectally, and its onset of action ranges from 12 hours to 5 days .

Result of Action

The primary result of sulfosuccinic acid’s action is the softening of the stool, which can alleviate constipation .

Action Environment

The action of sulfosuccinic acid can be influenced by various environmental factors. For instance, the efficiency of its crosslinking action in the formation of hydrogels can be affected by temperature, with optimal crosslinking occurring at 60°C for 4 hours, followed by a further curing step at 80°C for 2 hours

特性

IUPAC Name |

2-sulfobutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O7S/c5-3(6)1-2(4(7)8)12(9,10)11/h2H,1H2,(H,5,6)(H,7,8)(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULUAUXLGCMPNKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)S(=O)(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52740-64-4 (di-NH4 salt), 13419-59-5 (tri-Na salt), 14933-03-0 (di-Na salt), 20526-58-3 9Na salt), 29454-16-8 (mono-Na salt), 55098-36-7 (Mg salt), 64051-32-7 (mono-NH4 salt), 75499-40-0 (NH4 salt), 94138-92-8 (tri-Li salt) | |

| Record name | Thiosuccinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005138181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8042426 | |

| Record name | Sulfosuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sulfosuccinic acid | |

CAS RN |

5138-18-1 | |

| Record name | Sulfosuccinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5138-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiosuccinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005138181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioic acid, 2-sulfo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfosuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulphosuccinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.544 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFOSUCCINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X769MZ3BBT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[6-(3,5-dimethylphenyl)sulfanyl-5-ethyl-2,4-dioxo-pyrimidin-1-yl]-N-[12-[[1-[(2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl]-2-oxo-pyrimidin-4-yl]amino]dodecyl]pentanamide](/img/structure/B1199629.png)

![5-[3-(dimethylamino)phenyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B1199633.png)

![2-[[5-(4-Fluorophenyl)-1-methyl-2-imidazolyl]thio]-1-(1-piperidinyl)ethanone](/img/structure/B1199634.png)

![trans-3,4-Dihydro-3,4-dihydroxy-7,12-dimethylbenz[a]anthracene](/img/structure/B1199652.png)